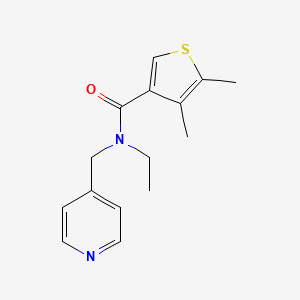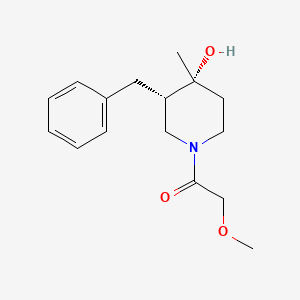
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide, also known as AQ-RA 741, is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is a potent antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor and has been shown to have a wide range of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 is primarily through its antagonistic effects on the NR2B subunit of the NMDA receptor. This receptor is involved in various physiological processes such as learning and memory, and its dysfunction has been implicated in various neurological disorders. By blocking the activity of this receptor, this compound 741 may help to prevent neuronal damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound 741 has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various other diseases such as cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 in laboratory experiments is its potent and specific effects on the NR2B subunit of the NMDA receptor. This allows researchers to study the role of this receptor in various physiological processes and diseases. However, one of the limitations of using this compound 741 is its relatively high cost and limited availability, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741. One area of interest is in the development of new drugs based on the structure of this compound 741 that may have even greater potency and specificity for the NR2B subunit of the NMDA receptor. Another area of research is in the development of new therapeutic applications for this compound 741, such as in the treatment of cancer or cardiovascular disease. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound 741 and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 involves the reaction of 3-chloroaniline with 3-methoxyquinoxaline-2-carboxylic acid to form the intermediate product, which is then reacted with 3-bromopropionyl chloride to yield the final product. The synthesis process is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-3-(3-methoxy-2-quinoxalinyl)propanamide 741 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuropharmacology, where this compound 741 has been shown to have potent neuroprotective effects and may be useful in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(3-methoxyquinoxalin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-24-18-16(21-14-7-2-3-8-15(14)22-18)9-10-17(23)20-13-6-4-5-12(19)11-13/h2-8,11H,9-10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJKNIOXWMGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2N=C1CCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(2-fluorobenzyl)oxy]quinoline](/img/structure/B5412827.png)
![methyl 2-[5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5412830.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,N'-diethylurea](/img/structure/B5412838.png)
![N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5412839.png)
![2-benzyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412843.png)
![4-(4-chlorobenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412859.png)
![1'-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5412862.png)
![7-(4-methoxy-3-methylbenzoyl)-N,N-dimethyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5412865.png)

![N,3-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5412877.png)

![2-(2-methoxyphenyl)-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5412928.png)

